molecular formula C18H12N2S B10798543 4,6-Diphenylthieno[3,2-d]pyrimidine

4,6-Diphenylthieno[3,2-d]pyrimidine

Cat. No.: B10798543
M. Wt: 288.4 g/mol
InChI Key: QDXZKUSOZDDGPU-UHFFFAOYSA-N
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Description

OSM-S-122 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is part of a series of compounds known for their activity against certain biological targets, making it a subject of interest in fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-122 typically involves a series of organic reactions starting from readily available precursors. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, cyclization, and functional group modifications. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of OSM-S-122 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

OSM-S-122 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of OSM-S-122 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-122 may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

OSM-S-122 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of OSM-S-122 involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the induction of cell death in cancer cells. The molecular targets and pathways involved in these effects are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

OSM-S-122 is part of a series of compounds that includes OSM-S-106 and other aminothienopyrimidine derivatives . These compounds share a common core structure but differ in their functional groups and substituents.

Uniqueness

What sets OSM-S-122 apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. For example, OSM-S-122 may exhibit higher potency or selectivity for certain biological targets compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H12N2S

Molecular Weight

288.4 g/mol

IUPAC Name

4,6-diphenylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C18H12N2S/c1-3-7-13(8-4-1)16-11-15-18(21-16)17(20-12-19-15)14-9-5-2-6-10-14/h1-12H

InChI Key

QDXZKUSOZDDGPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)C4=CC=CC=C4

Origin of Product

United States

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